molecular formula C28H23ClF3N7O B1258797 Nilotinib hydrochloride CAS No. 923288-95-3

Nilotinib hydrochloride

Cat. No. B1258797
M. Wt: 566 g/mol
InChI Key: VTGGYCCJUPYZSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nilotinib hydrochloride is a tyrosine kinase inhibitor specifically designed to target and inhibit the activity of the BCR-ABL tyrosine kinase. It is notable for its selectivity and potency against this kinase, which plays a crucial role in the pathophysiology of Philadelphia chromosome-positive chronic myelogenous leukemia (CML). Nilotinib's development was aimed at overcoming resistance to imatinib, the first-generation BCR-ABL inhibitor, and it has shown effectiveness in patients who have developed resistance or intolerance to imatinib treatment (Kantarjian et al., 2007).

Synthesis Analysis

While specific details on the synthesis of Nilotinib hydrochloride are not directly provided in the reviewed literature, the drug is a result of targeted chemical synthesis aimed at enhancing the bioavailability and selectivity towards the BCR-ABL kinase. Nilotinib's structure was designed to overcome the limitations of imatinib, particularly imatinib-resistant BCR-ABL mutations, by improving binding affinity and inhibitory effectiveness against the kinase.

Molecular Structure Analysis

Nilotinib's molecular structure is characterized by its ability to bind to and stabilize the inactive conformation of the kinase domain of the Abl protein of the Bcr-Abl fusion protein. This binding is more energetically favorable than that of imatinib, contributing to Nilotinib's increased potency in kinase and proliferation assays compared to imatinib. Its structural design allows for selectivity in inhibition, making it effective against most imatinib-resistant BCR-ABL mutations (2020).

Chemical Reactions and Properties

Nilotinib hydrochloride undergoes degradation under oxidative, basic, and acidic conditions, indicating its chemical reactivity to environmental changes. The drug is stable in photolytic and thermal conditions, demonstrating its robustness in various storage conditions. Identified degradation products from forced degradation studies reveal insights into Nilotinib's chemical behavior under stress conditions, providing valuable information for its formulation and storage requirements (Singamsetti et al., 2020).

Physical Properties Analysis

The solubility and formulation of Nilotinib are critical for its bioavailability and therapeutic effectiveness. Studies focused on enhancing the solubility of Nilotinib through novel formulations highlight the challenges and innovative approaches in pharmaceutical development. For instance, solid dispersion techniques have been explored to significantly improve Nilotinib's solubility, which is crucial for its absorption and clinical efficacy in treating chronic myelogenous leukemia (Herbrink et al., 2017).

Scientific Research Applications

Parkinson's Disease

Research has indicated the potential use of Nilotinib hydrochloride in treating Parkinson's disease. A study by Pagán et al. (2019) in "JAMA Neurology" reported that treatment with Nilotinib altered cerebrospinal fluid biomarkers in patients with Parkinson's disease, including brain dopamine turnover, oligomeric α-synuclein, and hyperphosphorylated tau (Pagán et al., 2019).

Dementia with Lewy Bodies

Nilotinib has also been evaluated for its effects on dementia with Lewy bodies. A study published in the "Journal of Parkinson's Disease" by Pagán et al. (2016) observed that Nilotinib was reasonably safe and tolerated in subjects with advanced Parkinson’s disease, and it showed potential beneficial effects on motor and cognitive outcomes (Pagán et al., 2016).

Alzheimer's Disease

A study in "Annals of Neurology" by Turner et al. (2020) investigated nilotinib in Alzheimer's disease. Preclinical evidence suggested improvement in Alzheimer's disease phenotypes with nilotinib, leading to the investigation of its safety, detectability in cerebrospinal fluid, and its influence on biomarkers and clinical decline in Alzheimer's disease (Turner et al., 2020).

Chronic Myeloid Leukemia

While not the primary focus of this query, it is notable that Nilotinib is extensively used in treating chronic myeloid leukemia (CML). For instance, a study in "Blood" by Kantarjian et al. (2007) discussed the effectiveness of Nilotinib in patients with Philadelphia chromosome-positive CML following imatinib resistance and intolerance (Kantarjian et al., 2007).

Pharmacokinetics and Interactions

Research has also been conducted on the pharmacokinetics and interactions of Nilotinib. Yin et al. (2010), in "The Journal of Clinical Pharmacology", evaluated the effect of grapefruit juice on the pharmacokinetics of Nilotinib in healthy participants. They found that grapefruit juice increased the peak concentration and area under the serum concentration-time curve of Nilotinib (Yin et al., 2010).

Mast Cell-Mediated Anaphylaxis

El-Agamy (2012) in the "European Journal of Pharmacology" explored the anti-allergic effects of Nilotinib on mast cell-mediated anaphylaxis-like reactions. The study found that Nilotinib inhibited mast cell-derived immediate-type allergic reactions (El-Agamy, 2012).

Safety And Hazards

Nilotinib hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes damage to organs through prolonged or repeated exposure . It may cause long-lasting harmful effects to aquatic life .

properties

IUPAC Name

4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22F3N7O.ClH/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38;/h3-16H,1-2H3,(H,35,39)(H,33,36,37);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTGGYCCJUPYZSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23ClF3N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60238968
Record name Nilotinib hydrochloride anhydrous
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60238968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

566.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nilotinib hydrochloride

CAS RN

923288-95-3
Record name Nilotinib hydrochloride anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923288953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nilotinib hydrochloride anhydrous
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60238968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NILOTINIB HYDROCHLORIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K37N7BYX3X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a 1 liter reactor was added Nilotinib-base (20 g, 0.04 mol), absolute ethanol (9.4 vol) and HCl solution (13.77% in ethanol abs., 10 g, 0.04 mol). The resulting slurry was heated to reflux, and dissolution occurred during the stirring. The solution was filtered under reduced pressure. The filtrate was fed back to the reactor and heated back to reflux temperature. At 76.6° C. the solution was seeded with 0.2 g of dry Nilotinib HCl form T17. A solid precipitate was formed, and the mixture was maintained at reflux for 1 hour. The mixture was then cooled over 2 h to 6° C. At 6° C., absolute ethanol (15 vol) was added and the resulting slurry was stirred at 5° C. for 30 minutes. The slurry was then filtered, and the separated solid was washed with absolute ethanol, and dried overnight at 70° C. in a vacuum oven to yield Nilotinib-HCl form T17 (18.4 g, 83% yield)
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
83%

Synthesis routes and methods II

Procedure details

To a 1 Liter reactor was added Nilotinib-base form A (20 g, 0.04 mol), absolute ethanol (200 ml), and HCl 32% solution in water (6.45 g, 0.04 mol). A slurry was formed. The slurry was heated to reflux, dissolution occurred during the stirring, and the solution was then filtered under reduced pressure. The filtrate was fed to a second reactor and heated back to reflux. At 76.0° C. the solution was seeded with 0.2 g of a dry material obtained by the process of example 23. Precipitation was observed. Then, the mixture was maintained at reflux for 0.5 h, followed by cooling over 2 h to 5° C. During cooling at 20° C. absolute ethanol was added (100 ml) and the slurry was stirred till it cooled to 5° C. The cooled slurry was then filtered, and the collected solid was washed with absolute ethanol, and dried over night at 70° C. in a vacuum oven to yield Nilotinib-HCl form T17 (16.3 g, 73% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
6.45 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
73%

Synthesis routes and methods III

Procedure details

Nilotinib base form A (0.2 g, 0.38 mmol) was added to a 25 mL vial and the open vial was placed in a plastic sealed flask which contained 10 ml of HCl (12.04% in abs. ethanol) and this assembly was maintained at room temperature for 120 hours. The resulting solid was dried in a vacuum oven at 90° C. overnight to yield form T29.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nilotinib hydrochloride
Reactant of Route 2
Reactant of Route 2
Nilotinib hydrochloride
Reactant of Route 3
Reactant of Route 3
Nilotinib hydrochloride
Reactant of Route 4
Reactant of Route 4
Nilotinib hydrochloride
Reactant of Route 5
Reactant of Route 5
Nilotinib hydrochloride
Reactant of Route 6
Reactant of Route 6
Nilotinib hydrochloride

Citations

For This Compound
197
Citations
R Ivaturi, TM Sastry, S Satyaveni - Int J Pharm Pharmaceut Sci, 2016 - researchgate.net
… myelogenous leukemia in the form of nilotinib hydrochloride monohydrate salt. Nilotinib has … HPLC method for the determination of nilotinib hydrochloride and its related impurities in …
Number of citations: 5 www.researchgate.net
H Nateghi, G Sodeifian, F Razmimanesh… - Scientific Reports, 2023 - nature.com
Nilotinib hydrochloride monohydrate (NHM) is an anti-cancer drug whose solubility was statically determined in supercritical carbon dioxide (SC-CO 2 ) for the first time at various …
Number of citations: 2 www.nature.com
SB Kondra, V Madireddy, M Chilukuri… - Journal of …, 2014 - academic.oup.com
… the quantitative estimation of nilotinib hydrochloride. An exhaustive … nilotinib hydrochloride and its related impurities and to establish the degradation summary for nilotinib hydrochloride …
Number of citations: 9 academic.oup.com
M Herbrink, H Vromans, J Schellens, J Beijnen… - … of Pharmaceutical and …, 2018 - Elsevier
The thermal characteristics and the thermal degradation of crystalline and amorphous nilotinib hydrochloride (NH) were studied. The spray drying technique was successfully utilized for …
Number of citations: 6 www.sciencedirect.com
M Herbrink, JHM Schellens, JH Beijnen… - International journal of …, 2017 - Elsevier
… The spray drying technique was used to produce solid dispersions of nilotinib hydrochloride (NH) in matrices of the best performing polymers. Both the dissolution and physicochemical …
Number of citations: 32 www.sciencedirect.com
MV Nuli, VK Rekulapally - … Journal of Indigenous Herbs and Drugs, 2023 - saap.org.in
… were established for nilotinib hydrochloride by subjecting it to … The resolution between nilotinib hydrochloride and four … ) of >0.999 for nilotinib hydrochloride and four potential impurities. …
Number of citations: 2 www.saap.org.in
JM Singamsetti, RB Korupolu… - … Sciences and Drug …, 2020 - pdfs.semanticscholar.org
… Nilotinib hydrochloride (NLH) is a tyrosine kinase inhibitor approved for treating chronic myelogenous leukemia. It was subjected to forced degradation studies, and the samples were …
Number of citations: 1 pdfs.semanticscholar.org
M Meloun, L Pilařová, M Javůrek, T Pekárek - Journal of Solution …, 2019 - Springer
… Nilotinib hydrochloride has a higher binding … Nilotinib hydrochloride is also active in 32 of 33 Imatinib-resistant cell lines with mutant ABL kinases [4]. In summary, Nilotinib hydrochloride …
Number of citations: 1 link.springer.com
K Amala, B Rao, R Sreenivas… - Asian Journal of …, 2013 - researchgate.net
… On June 2010 the US Food and Drug Administration (FDA) granted accelerated approval to nilotinib hydrochloride monohydrate (Tasigna®) Capsules for the treatment of adult patients …
Number of citations: 1 www.researchgate.net
S Colombo, M Brisander, J Haglöf, P Sjövall… - International Journal of …, 2015 - Elsevier
Factors determining the pH-controlled dissolution kinetics of nilotinib formulations with the pH-titrable polymer hydroxypropyl methylcellulose phthalate, obtained by carbon dioxide-…
Number of citations: 21 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.